4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride
Overview
Description
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride is a chemical compound with the molecular formula C8H6ClN3O. It is a halogenated heterocycle that contains both pyridine and oxadiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride typically involves the reaction of 4-hydroxymethylpyridine with thionyl chloride to form 4-chloromethylpyridine. This intermediate is then reacted with cyanogen azide to form the oxadiazole ring . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce oxadiazole N-oxides .
Scientific Research Applications
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-[5-(Chloromethyl)isoxazol-3-yl]pyridine hydrochloride: Similar structure but with an isoxazole ring instead of an oxadiazole ring.
2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine: Similar structure with a methyl group on the pyridine ring.
2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine: Similar structure with a methyl group on the oxadiazole ring.
Uniqueness
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride is unique due to its specific combination of the pyridine and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(chloromethyl)-3-pyridin-4-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O.ClH/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCUNINWPKDFRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-79-7 | |
Record name | Pyridine, 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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